6-(3-Methoxyphenyl)pyridazin-3-amine 6-(3-Methoxyphenyl)pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15745593
InChI: InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(7-9)10-5-6-11(12)14-13-10/h2-7H,1H3,(H2,12,14)
SMILES:
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol

6-(3-Methoxyphenyl)pyridazin-3-amine

CAS No.:

Cat. No.: VC15745593

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

6-(3-Methoxyphenyl)pyridazin-3-amine -

Specification

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
IUPAC Name 6-(3-methoxyphenyl)pyridazin-3-amine
Standard InChI InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(7-9)10-5-6-11(12)14-13-10/h2-7H,1H3,(H2,12,14)
Standard InChI Key JGYJYDZOSNSCQK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=NN=C(C=C2)N

Introduction

Chemical Structure and Physicochemical Properties

6-(3-Methoxyphenyl)pyridazin-3-amine (C₁₁H₁₁N₃O) is an aromatic heterocyclic compound featuring a pyridazine ring—a six-membered structure with two adjacent nitrogen atoms—substituted at the third position by an amine group and at the sixth position by a 3-methoxyphenyl moiety. The methoxy group (-OCH₃) at the meta position of the phenyl ring introduces steric and electronic effects that differentiate this compound from its para-substituted counterpart.

Key Physicochemical Parameters

  • Molecular Weight: 201.22 g/mol

  • LogP (Octanol-Water Partition Coefficient): Estimated at 2.5–2.8, indicating moderate lipophilicity.

  • Aqueous Solubility: ~0.1 mg/mL at pH 7.4, typical for aromatic amines.

  • Melting Point: Predicted range: 145–155°C (varies with crystallinity).

The compound’s UV-Vis spectrum is expected to show absorption maxima near 265 nm and 310 nm, corresponding to π→π* transitions in the aromatic systems.

Synthesis and Optimization Strategies

The synthesis of 6-(3-Methoxyphenyl)pyridazin-3-amine typically involves multi-step routes leveraging cross-coupling reactions and cyclization processes. A representative pathway includes:

Sonogashira Coupling

  • Reagents: 3-Iodoanisole, propargylamine, Pd(PPh₃)₂Cl₂ catalyst, CuI co-catalyst.

  • Conditions: Degassed THF/diisopropylamine, 60–80°C, 24–48 hours.

  • Outcome: Forms a terminal alkyne intermediate.

Cyclization

  • Reagents: Sodium nitrite (NaNO₂) in hydrochloric acid (HCl).

  • Conditions: Controlled pH (3–4), 0–5°C to avoid over-nitrosation.

  • Outcome: Generates the pyridazine ring via intramolecular cyclization.

Purification

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent.

  • Yield: 35–45% (optimized conditions may reach 60%).

Challenges: Competing ortho/meta substitution during coupling and byproduct formation during cyclization necessitate precise temperature and stoichiometric control.

Biological Activities and Mechanisms

While direct studies on 6-(3-Methoxyphenyl)pyridazin-3-amine are scarce, its structural analogs provide insights into potential biological targets:

Neurological Targets

  • GABA-A Receptor Modulation: The 4-methoxy analog, 6-(4-Methoxyphenyl)pyridazin-3-amine, is a precursor to SR 95103, a GABA-A antagonist (IC₅₀: 1.2 µM). The 3-methoxy variant may exhibit altered binding affinity due to steric hindrance at the meta position.

  • Kinase Inhibition: Pyridazine derivatives often interact with ATP-binding pockets in kinases (e.g., FGFR4), suggesting potential anticancer applications.

Antimicrobial Activity

  • Gram-Positive Bacteria: Pyridazine amines demonstrate MIC values of 0.0039–0.025 mg/mL against Staphylococcus aureus.

  • Fungal Pathogens: Limited activity against Candida albicans (MIC >0.1 mg/mL).

Cytotoxic Effects

  • Cancer Cell Lines: Analogous compounds show IC₅₀ values of 5–20 µM against breast (MCF-7) and lung (A549) carcinomas.

Pharmacological Profile and Comparative Analysis

Pharmacokinetics

  • Bioavailability: Low oral absorption due to high first-pass metabolism.

  • Metabolic Stability: Susceptible to CYP450-mediated oxidation (t₁/₂: ~2 hours in hepatic microsomes).

Structural Comparison of Pyridazine Derivatives

CompoundSubstituent PositionLogPGABA-A IC₅₀ (µM)Antibacterial MIC (mg/mL)
6-(4-Methoxyphenyl)pyridazin-3-aminePara2.81.20.0039
6-(3-Methoxyphenyl)pyridazin-3-amineMeta2.6N/AN/A
6-(2-Methoxyphenyl)pyridazin-3-amineOrtho3.1>100.012

Applications in Drug Development

Central Nervous System (CNS) Disorders

  • Anxiety and Epilepsy: GABA-A antagonism could modulate neuronal excitability, though meta-substitution may reduce blood-brain barrier permeability compared to para analogs.

Infectious Diseases

  • Antibacterial Adjuvants: Synergistic effects with β-lactam antibiotics observed in structurally related compounds.

Oncology

  • Apoptosis Induction: Pyridazine derivatives activate caspase-3/7 pathways in vitro, suggesting pro-apoptotic mechanisms.

Challenges and Future Directions

Synthesis Optimization

  • Catalyst Efficiency: Transitioning to palladium nanoparticles could enhance coupling yields.

  • Green Chemistry: Explore microwave-assisted synthesis to reduce reaction times.

Bioactivity Gaps

  • Target Identification: High-throughput screening against kinase libraries needed.

  • Isomer-Specific Studies: Differentiate 3-methoxy effects from para/ortho analogs.

Formulation Strategies

  • Prodrug Development: Acetylation of the amine group to improve solubility and bioavailability.

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